

# Physicochemical properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

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## Compound of Interest

Compound Name:	4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
Cat. No.:	B1385101

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An In-depth Technical Guide to the Physicochemical Properties of **4-Fluoro-2-(trifluoromethyl)benzenesulfonamide**

## Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, synthesis, and potential applications of **4-Fluoro-2-(trifluoromethyl)benzenesulfonamide**. As a fluorinated building block, this compound is of significant interest to researchers and professionals in drug discovery and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and potential as a pharmacophore. This document synthesizes available data to offer field-proven insights, self-validating experimental protocols, and a robust framework for its utilization in advanced research.

## Introduction to a Key Medicinal Chemistry Scaffold

Fluorinated organic compounds have become indispensable in modern medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.<sup>[1]</sup> The introduction of fluorine or fluorinated groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.<sup>[3]</sup>

## The Significance of the Benzenesulfonamide Moiety

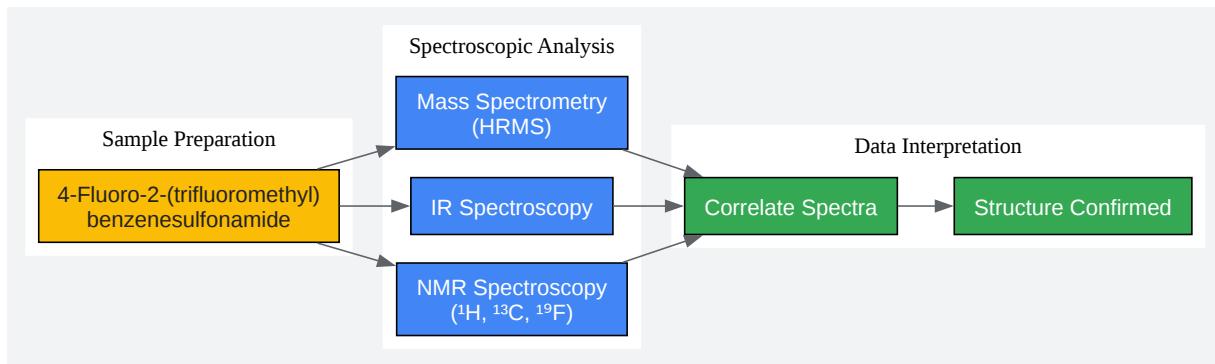
The benzenesulfonamide functional group is a cornerstone of many therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes, makes it a privileged scaffold in drug design.<sup>[4][5]</sup> Derivatives have been developed as potent inhibitors for targets such as carbonic anhydrases, playing roles in anticancer and antimicrobial research.<sup>[5]</sup>

## Strategic Impact of the 4-Fluoro and 2-Trifluoromethyl Substituents

The specific substitution pattern of **4-Fluoro-2-(trifluoromethyl)benzenesulfonamide** is designed to leverage the unique benefits of organofluorine chemistry:

- Trifluoromethyl (-CF<sub>3</sub>) Group: This powerful electron-withdrawing group enhances the acidity of the sulfonamide proton, which can be critical for binding interactions.<sup>[5]</sup> It also significantly increases lipophilicity and metabolic stability by blocking potential sites of oxidative metabolism.<sup>[3]</sup>
- Fluorine (-F) Atom: As a para-substituent, the fluorine atom further modulates the electronic properties of the aromatic ring and can serve as a bioisostere for a hydrogen atom, often improving binding selectivity without adding significant steric bulk.<sup>[2]</sup>

## Chemical Identity



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